N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine
Description
N4-Benzyl-N2-cyclopentylquinazoline-2,4-diamine is a synthetic quinazoline derivative featuring a benzyl group at the N4 position and a cyclopentyl group at the N2 position. Quinazolines are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including antibacterial and anticancer effects . The synthesis of this compound likely follows a pathway analogous to N4-benzylamine-N2-isopropyl derivatives (Fig. 2, ):
Chlorination: 2,4-dichloroquinazoline is generated using PCl5 and POCl2.
N4-substitution: Benzylamine selectively substitutes at the 4-position under mild conditions.
N2-substitution: Cyclopentylamine replaces the 2-chloro group under high-temperature conditions .
Properties
IUPAC Name |
4-N-benzyl-2-N-cyclopentylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-2-8-15(9-3-1)14-21-19-17-12-6-7-13-18(17)23-20(24-19)22-16-10-4-5-11-16/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCSPIIELLTMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine typically involves the reaction of quinazoline derivatives with benzylamine and cyclopentylamine. The process often includes multiple steps such as nucleophilic substitution and cyclization reactions. Common reagents used in the synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction conditions usually involve heating the mixture to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or cyclopentyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, it interferes with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Antibacterial Activity
Key analogues and their substituent effects are summarized below:
Observations :
Anticancer Analogues
Quinazoline-2,4-diamines also exhibit anticancer properties via mechanisms like VCP/p97 inhibition or apoptosis induction:
Physicochemical and Pharmacokinetic Comparisons
Solubility :
- N4-(4-cyanobenzyl)-N2-isopropyl: LogP ≈ 2.1 (calculated), moderate aqueous solubility .
Biological Activity
N4-benzyl-N2-cyclopentylquinazoline-2,4-diamine is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicine, particularly in antibacterial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinazoline backbone substituted with benzyl and cyclopentyl groups. This configuration is essential for its biological activity, influencing its interaction with various molecular targets.
Antibacterial Activity
This compound exhibits significant antibacterial properties. Its mechanism involves the inhibition of bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. This action disrupts the structural integrity of bacterial cells, leading to cell lysis and death.
Anticancer Activity
In cancer research, this compound has demonstrated the ability to interfere with critical cell signaling pathways. It promotes apoptosis (programmed cell death) in cancer cells by modulating pathways such as the PI3K/Akt/mTOR signaling cascade. This effect is crucial for developing new anticancer therapies.
Antibacterial Studies
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. For instance, a series of derivatives were tested against Escherichia coli and Staphylococcus aureus using Kirby–Bauer assays. The lead compound exhibited a minimum inhibitory concentration (MIC) of 3.9 μg/mL against these strains and 7.8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.9 | E. coli |
| 3.9 | S. aureus | |
| 7.8 | MRSA |
Anticancer Studies
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation was assessed through assays measuring cell viability and apoptosis markers, revealing significant cytotoxic effects at micromolar concentrations.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study published in RSC Advances synthesized various derivatives of quinazoline and tested their antibacterial properties against multiple strains, including MRSA. The findings highlighted that modifications to the benzyl group significantly influenced antibacterial potency . -
Case Study on Anticancer Potential :
Research conducted on the anticancer effects of quinazoline derivatives indicated that this compound could effectively induce apoptosis in breast cancer cells via mitochondrial pathways . The study emphasized the need for further exploration into its structure-activity relationship to optimize therapeutic efficacy.
Q & A
Q. How can resistance mechanisms (e.g., in antimicrobial applications) be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
